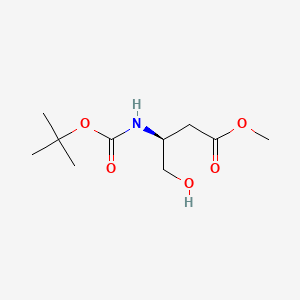

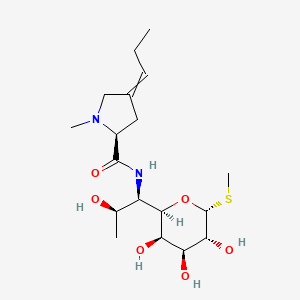

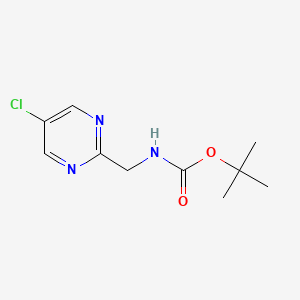

甲基(S)-3-(Boc-氨基)-4-羟基丁酸酯

描述

“Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate” is a compound that involves the Boc (tert-butyl carbamate) group. The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used for the protection of amino functions . Primary amines are unique because they can accommodate two such groups .

Synthesis Analysis

The Boc protection of amines can be achieved under catalyst and solvent-free conditions . This reaction proceeds via a simple mixing of stoichiometric amounts of the reactants to give products in quantitative yield . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection .科学研究应用

Bioorthogonal Chemistry

It can be used in bioorthogonal labeling techniques like BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) to study protein synthesis and turnover in living cells .

Food Science

In food science research, this compound could be used to analyze the nutritional content, specifically protein and amino acid levels, which is crucial for crop quality assessment .

未来方向

The use of Boc protection in peptide synthesis continues to play an important role . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that “Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate” and similar compounds may continue to be important in future research and applications.

属性

IUPAC Name |

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)